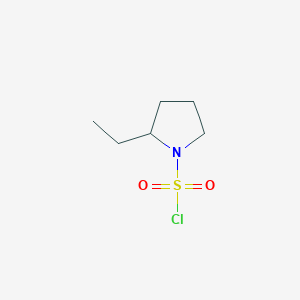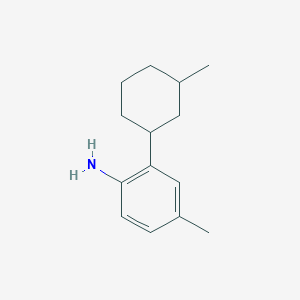
4-Methyl-2-(3-methylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 3-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires refluxing the reactants in an appropriate solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method can be more efficient and scalable, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-Methyl-2-(3-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism by which 4-Methyl-2-(3-methylcyclohexyl)aniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity. The compound’s aromatic ring and amine group allow it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylaniline: Lacks the cyclohexyl group, making it less sterically hindered.
2-(3-Methylcyclohexyl)aniline: Lacks the methyl group on the aromatic ring.
Cyclohexylamine: Lacks the aromatic ring entirely.
Uniqueness
4-Methyl-2-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 3-methylcyclohexyl group on the aniline ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h6-7,9-10,12H,3-5,8,15H2,1-2H3 |
Clé InChI |
OLTDUCWKXVLCSF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C2=C(C=CC(=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate](/img/structure/B13240591.png)

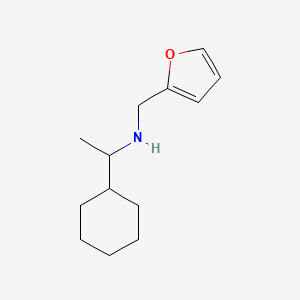
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)

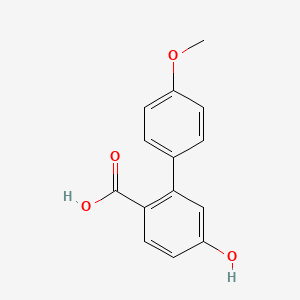
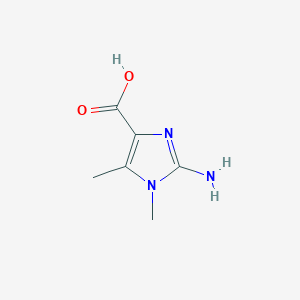
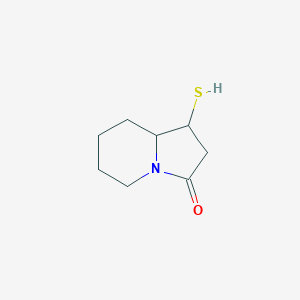

![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13240639.png)
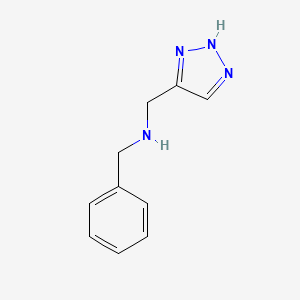
![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
